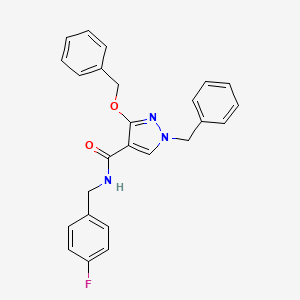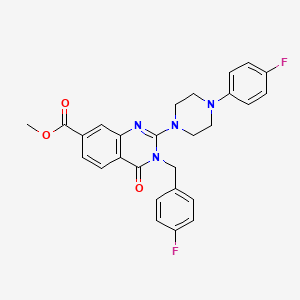
Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" is a compound with potential antibacterial activity. Similar compounds have been synthesized and evaluated for various biological activities, including antibacterial properties.
Synthesis Analysis
Compounds similar to the one are typically synthesized through multiple-step chemical reactions, starting from basic quinolone structures and incorporating various functional groups to enhance their activity. For instance, norfloxacin has been reacted with thionyl chloride to yield norfloxacin acid chloride, which is then reacted with respective alcohols to produce esters. These esters are further reacted to yield the target compounds (Sharma & Jain, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through analytical and spectral studies, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data can further confirm the structure, providing insights into the crystal system, space group, and unit cell parameters (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving these compounds often involve condensation reactions, nucleophilic substitutions, and esterification. The compounds exhibit moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, indicating their antibacterial potential. The chemical properties, such as reactivity with different chemical agents, are determined based on the functional groups present in the molecule (Sharma & Jain, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, compounds with similar structures have been found to crystallize in the monoclinic crystal system, with specific unit cell parameters, and exhibit weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Binding and Antipsychotic Agents
Synthesis and Evaluation for D2-like Receptors
Arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at D(2)-like receptors. It highlights the significance of composite structure in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Interaction and Fluorescent Staining
DNA Minor Groove Binding
The synthetic dye Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has been utilized extensively in fluorescent DNA staining for cell biology research, offering insights into chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes (Issar & Kakkar, 2013).
Chemical Synthesis and Industrial Applications
Practical Synthesis of Intermediates
Research on the practical synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for the manufacture of non-steroidal anti-inflammatory materials, underscores the chemical utility of components related to methyl 3-(4-fluorobenzyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate. This highlights the compound's relevance not just in pharmacology but also in material science and industrial chemistry (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-36-26(35)19-4-11-23-24(16-19)30-27(33(25(23)34)17-18-2-5-20(28)6-3-18)32-14-12-31(13-15-32)22-9-7-21(29)8-10-22/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYIIVWWKABVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)


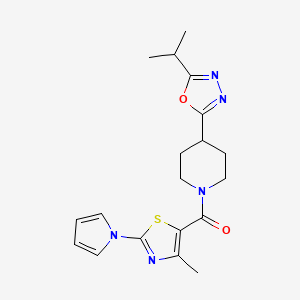
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
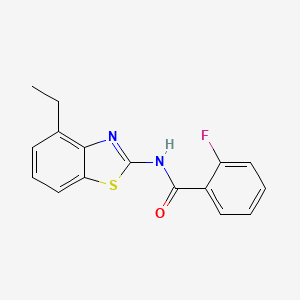
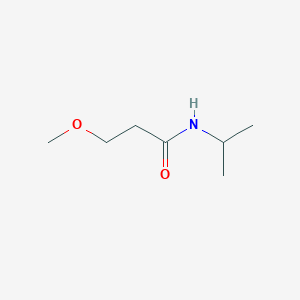
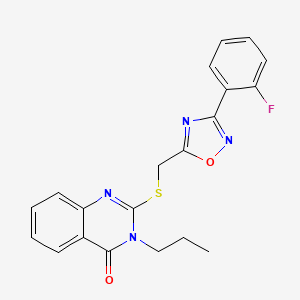
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

